Benzyl 2-(2-hydroxyphenyl)acetate
Overview
Description
Benzyl 2-(2-hydroxyphenyl)acetate: is an organic compound with the molecular formula C15H14O3. It is an ester formed from the reaction of benzyl alcohol and 2-hydroxyphenylacetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-(2-hydroxyphenyl)acetate can be synthesized through the esterification of benzyl alcohol with 2-hydroxyphenylacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of benzyl 2-hydroxyphenylacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions
Major Products Formed:
Scientific Research Applications
Benzyl 2-(2-hydroxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzyl 2-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Benzyl acetate: An ester with similar structural features but different functional properties.
2-Hydroxyphenylacetic acid: The parent acid of benzyl 2-hydroxyphenylacetate.
Phenylacetic acid esters: A class of compounds with similar ester functionalities but varying aromatic substituents
Uniqueness: Benzyl 2-(2-hydroxyphenyl)acetate is unique due to the presence of both benzyl and 2-hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
benzyl 2-(2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C15H14O3/c16-14-9-5-4-8-13(14)10-15(17)18-11-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
InChI Key |
HQKFEUBRVQNYME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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